

# Discovery and history of [1,1'-Biphenyl]-2,3'-diyldimethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,3'-diyldimethanol

Cat. No.: B3247606

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## [1,1'-Biphenyl]-2,3'-diyldimethanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Abstract

**[1,1'-Biphenyl]-2,3'-diyldimethanol** is a biphenyl derivative characterized by methanol groups at the 2 and 3' positions of the biphenyl core. While specific historical and discovery data for this exact molecule is not extensively documented in publicly available literature, its structural class suggests potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a theoretical synthetic pathway, expected analytical data, and potential applications based on the known properties and reactions of related biphenyl compounds.

## Introduction: The Biphenyl Scaffold in Drug Discovery

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The biphenyl moiety is prevalent in a wide range of pharmaceuticals, including antihypertensives, anti-inflammatory agents, and targeted cancer therapies. Recent

advancements have highlighted the role of biphenyl compounds as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway in immuno-oncology.[1][2][3] The unique substitution pattern of **[1,1'-Biphenyl]-2,3'-diylldimethanol** offers a distinct three-dimensional architecture that could be explored for novel therapeutic applications.

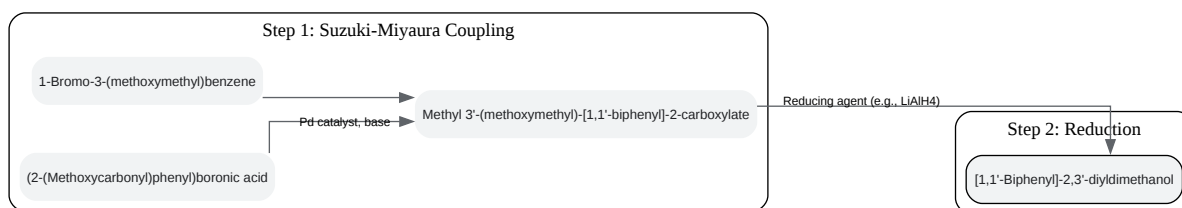
## Hypothetical Synthesis and Experimental Protocols

The synthesis of **[1,1'-Biphenyl]-2,3'-diylldimethanol** can be envisioned through a multi-step process, leveraging well-established organometallic cross-coupling reactions followed by functional group manipulations. A plausible and efficient route would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by reduction of appropriate functional groups to yield the desired dimethanol product.

### Proposed Synthetic Pathway

A logical synthetic approach would commence with the coupling of a boronic acid derivative with a halogenated aromatic compound, followed by reduction.

DOT Script for Synthetic Pathway



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Caption: Proposed two-step synthesis of **[1,1'-Biphenyl]-2,3'-diylldimethanol**.

## Detailed Experimental Protocols

### Step 1: Synthesis of Methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate via Suzuki-Miyaura Coupling

- To a degassed solution of 1-bromo-3-(methoxymethyl)benzene (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
- Spurge the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate.

### Step 2: Synthesis of **[1,1'-Biphenyl]-2,3'-diyl**dimethanol via Reduction

- To a flame-dried round-bottom flask under an argon atmosphere, add a solution of methyl 3'-(methoxymethyl)-[1,1'-biphenyl]-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of lithium aluminum hydride (LiAlH<sub>4</sub>) (2.5 eq) in THF to the reaction mixture.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
- Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.
- Combine the filtrate and washings, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **[1,1'-Biphenyl]-2,3'-diyldimethanol**.

## Expected Quantitative and Spectroscopic Data

While experimental data for **[1,1'-Biphenyl]-2,3'-diyldimethanol** is not readily available, the following table summarizes the expected physicochemical properties and provides a template for the types of spectroscopic data that would be collected for characterization.

Property	Expected Value / Data Type
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	214.26 g/mol
Appearance	White to off-white solid
Melting Point	To be determined experimentally
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	Expected signals would include aromatic protons (δ 7.0-7.6 ppm), benzylic protons (δ 4.5-4.8 ppm), and hydroxyl protons (variable, broad singlet). The splitting patterns would be complex due to the substitution.
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Expected signals would include aromatic carbons (δ 125-145 ppm) and benzylic carbons (δ 60-65 ppm).
Mass Spectrometry (ESI)	Expected m/z: [M+H] <sup>+</sup> = 215.10, [M+Na] <sup>+</sup> = 237.08
Infrared (IR)	Expected characteristic peaks would include a broad O-H stretch (~3300 cm <sup>-1</sup> ), C-H stretches (aromatic and aliphatic, ~2850-3100 cm <sup>-1</sup> ), C=C stretches (aromatic, ~1400-1600 cm <sup>-1</sup> ), and C-O stretches (~1000-1100 cm <sup>-1</sup> ).

## Potential Applications in Drug Development

The structural features of **[1,1'-Biphenyl]-2,3'-diylidimethanol** make it an interesting candidate for several applications in drug development.

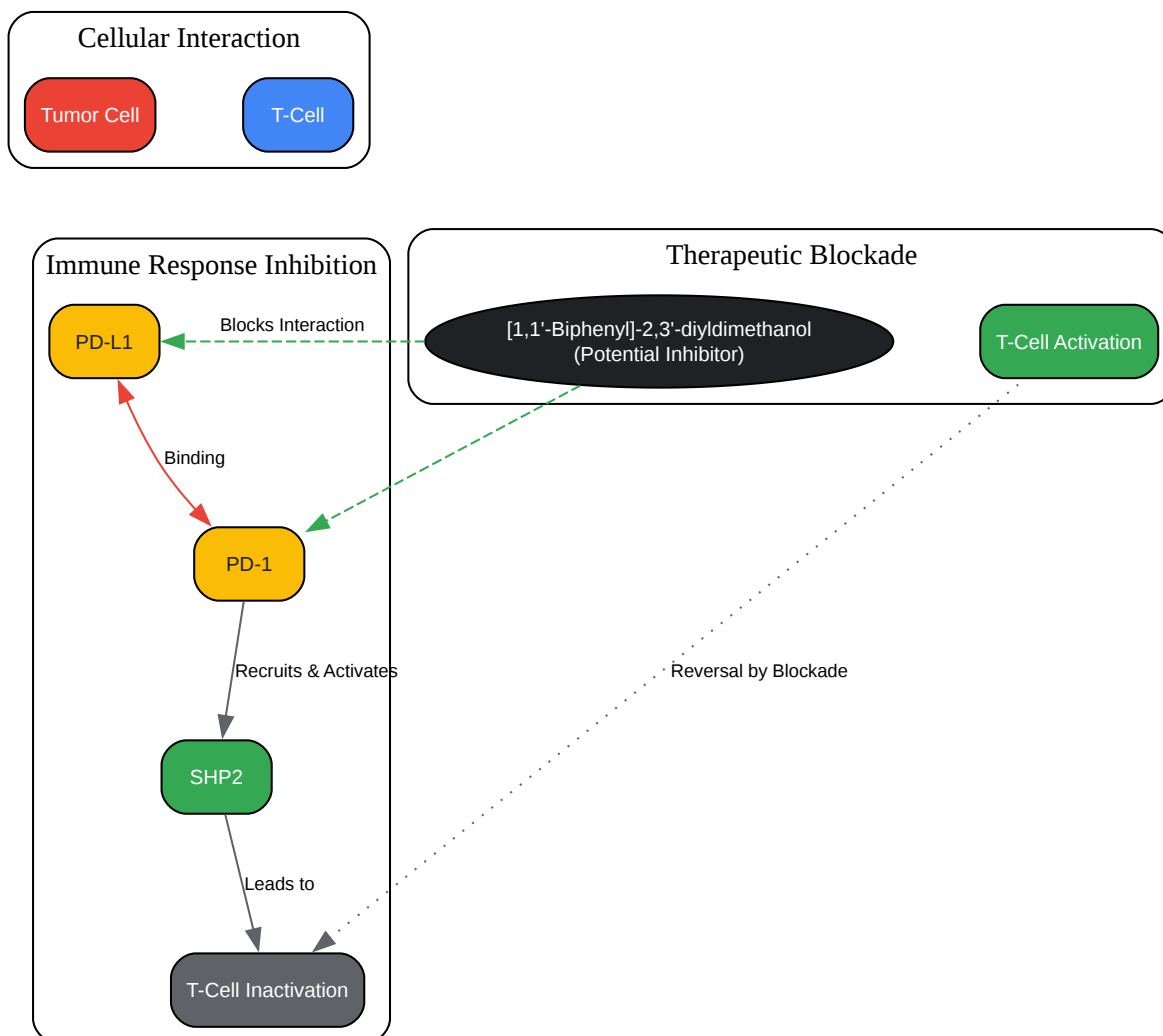
## As a Scaffold for Novel Therapeutics

The two hydroxyl groups provide reactive handles for further chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened for activity against a variety of biological targets. The biphenyl core can serve as a rigid anchor to position these modifications in specific orientations to optimize binding to a target protein.

## Potential in Immuno-Oncology

Biphenyl-containing small molecules have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint pathway.<sup>[1][2]</sup> The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response. Small molecules that can disrupt this interaction can restore T-cell activity and lead to tumor cell death. The unique stereochemistry of **[1,1'-Biphenyl]-2,3'-diyl dimethanol** could potentially be exploited to design novel PD-1/PD-L1 inhibitors.

DOT Script for PD-1/PD-L1 Signaling Pathway



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Caption: PD-1/PD-L1 signaling and potential inhibition by biphenyl derivatives.

## Conclusion

While **[1,1'-Biphenyl]-2,3'-diylidimethanol** is not a widely studied compound, its synthesis is feasible through established chemical methodologies. Its unique structure presents an opportunity for the development of novel chemical entities. For researchers in drug discovery, this molecule and its derivatives represent a potential starting point for the design of new therapeutics, particularly in the promising field of immuno-oncology. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.

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- To cite this document: BenchChem. [Discovery and history of [1,1'-Biphenyl]-2,3'-diylidimethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3247606#discovery-and-history-of-1-1-biphenyl-2-3-diylidimethanol>]

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